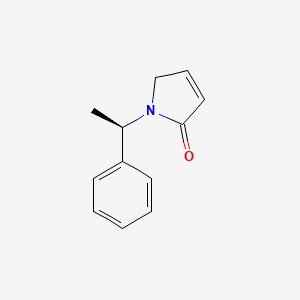

N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one

Description

N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one is a substituted 3-pyrrolin-2-one derivative characterized by an (R)-configured alpha-methylbenzyl group attached to the nitrogen atom of the lactam ring. The 3-pyrrolin-2-one core is a five-membered unsaturated lactam, which is structurally analogous to bioactive natural products and pharmaceuticals such as clausenamide and pyrrolnitrin .

Properties

IUPAC Name |

1-[(1R)-1-phenylethyl]-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-8,10H,9H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXFAEPWCWRDBG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701229917 | |

| Record name | 1,5-Dihydro-1-[(1R)-1-phenylethyl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173541-16-7 | |

| Record name | 1,5-Dihydro-1-[(1R)-1-phenylethyl]-2H-pyrrol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173541-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dihydro-1-[(1R)-1-phenylethyl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one typically begins with the appropriate pyrrolinone and ®-alpha-methylbenzylamine.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form N-(®-alpha-Methylbenzyl)-3-pyrrolidine.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolinone ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted pyrrolinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one as an anticancer agent. Research indicates that derivatives of pyrrolinones exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain substituted pyrrolinones were effective against breast and colon cancer cells, showing IC50 values below 10 µM .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways .

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important synthetic intermediate in the preparation of complex organic molecules. Its ability to participate in nucleophilic addition reactions makes it valuable for constructing various heterocycles. For example, it can be utilized in the synthesis of biologically active compounds through its reaction with aldehydes and ketones .

Photochemical Reactions

The compound's photochemical properties have been explored for innovative synthetic strategies. Selective irradiation of this compound derivatives can lead to unique transformations, expanding the toolkit available for organic synthesis. This includes the formation of enolates that can undergo further reactions under mild conditions .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing to evaluate its effectiveness as a monomer or additive in polymer formulations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |

| Study 2 | Organic Synthesis | Utilized as an intermediate for synthesizing complex heterocycles, showcasing versatility in nucleophilic reactions. |

| Study 3 | Photochemical Reactions | Explored selective irradiation leading to new synthetic pathways; highlighted enolate reactivity under mild conditions. |

| Study 4 | Polymer Chemistry | Investigated incorporation into polymer matrices; showed promise in enhancing thermal and mechanical properties. |

Mechanism of Action

The mechanism of action of N-(®-alpha-Methylbenzyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one and related heterocycles:

Key Observations :

Physicochemical and Toxicological Properties

The lactam ring likely reduces volatility compared to the alcohol but may introduce new reactivity (e.g., susceptibility to hydrolysis).

Biological Activity

N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data on its efficacy against various biological targets.

Chemical Structure and Properties

This compound belongs to the class of pyrrolinones, which are known for their diverse biological activities. The structure can be represented as follows:

The compound features a pyrrolinone ring, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it may interact with specific receptors and enzymes, influencing processes such as:

- Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis.

- Receptor Modulation : It may act as a modulator for certain G-protein-coupled receptors (GPCRs), impacting signaling pathways related to immune responses and inflammation.

1. Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound across various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 22.5 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 18.0 | Modulation of apoptosis-related proteins |

These results indicate that this compound possesses significant anticancer properties, particularly through apoptosis induction.

2. Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens. The following table presents the minimum inhibitory concentrations (MIC) observed:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Escherichia coli | 30 | Bacteriostatic |

| Candida albicans | 20 | Antifungal |

These findings suggest that this compound exhibits both bactericidal and antifungal activities.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : In another investigation, the compound was tested against various strains of bacteria and fungi, demonstrating notable antimicrobial activity, particularly against resistant strains . This positions it as a candidate for further development in treating infections caused by resistant pathogens.

- Mechanistic Insights : Research into the mechanisms revealed that this compound may exert its effects through modulation of signaling pathways involved in cell survival and proliferation . This suggests potential therapeutic applications in both oncology and infectious diseases.

Q & A

Basic: What are the established synthetic routes for N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one, and what reaction conditions are critical for optimizing yield?

Answer:

A common synthetic approach involves reacting N,N-disubstituted α-amino acids with oxalyl chloride [(COCl)₂] to form 3-pyrrolin-2-one intermediates. For example, in related syntheses, treatment of α-amino acids with (COCl)₂ generates dichlorinated intermediates, which can be further functionalized with nucleophiles like methanol or water to yield substituted pyrrolinones . Key parameters include:

- Temperature : Reactions are typically conducted at elevated temperatures (e.g., 150°C in DMF for analogous systems) .

- Stoichiometry : Equimolar ratios of reagents to avoid side products.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Intermediate formation | (COCl)₂, HCl, CO, CO₂ | 93% | |

| Nucleophilic addition | MeOH or H₂O | 85–90% |

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- ¹H NMR : Critical for confirming stereochemistry and substituent positions. For example, pyrrolinone protons typically resonate at δ 3.3–3.5 ppm (methylene groups) and δ 1.9–2.0 ppm (methyl groups) in DMSO-d₆ .

- TLC : Used to monitor reaction progress (e.g., ethyl acetate/hexane solvent systems) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

Basic: What safety precautions are necessary when handling this compound?

Answer:

While direct toxicity data for this compound is limited, structural analogs like α-methylbenzyl alcohol (oral LD₅₀ = 500 mg/kg in rats) suggest similar hazards . Key precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Disposal : Incinerate in a chemical waste facility with afterburners .

Advanced: How can researchers resolve stereochemical discrepancies in this compound synthesis?

Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Optical Rotation : Compare experimental [α]D values with literature data for (R)-configured analogs.

- X-ray Crystallography : Definitive confirmation of absolute configuration .

Advanced: How can reaction yields be optimized during scale-up of 3-pyrrolin-2-one derivatives?

Answer:

- Solvent Optimization : Replace DMF with toluene for easier removal under reduced pressure.

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature Gradients : Stepwise heating (e.g., 100°C → 150°C) minimizes decomposition.

Table 2: Yield Optimization Strategies

| Parameter | Small Scale (mg) | Large Scale (g) | Reference |

|---|---|---|---|

| Solvent | DMF | Toluene | |

| Reaction Time | 20 hours | 24–30 hours |

Advanced: How should researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray)?

Answer:

- Iterative Validation : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Cross-Technique Analysis : Compare NMR data with IR (carbonyl stretch ~1700 cm⁻¹) and MS fragmentation patterns.

- Collaborative Review : Engage peers to rule out interpretive bias, as suggested in qualitative research frameworks .

Advanced: What methodologies are effective for analyzing environmental persistence of 3-pyrrolin-2-one derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.